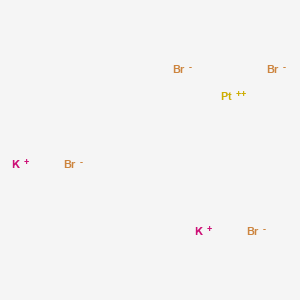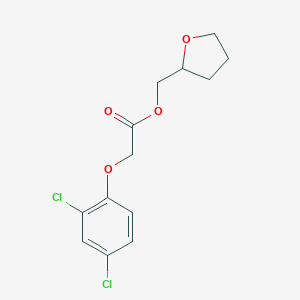
2,4-D tetrahydrofurfuryl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-D tetrahydrofurfuryl ester is a chemical compound that has gained significant attention in the scientific community for its potential in various applications. It is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide.
Mecanismo De Acción
The mechanism of action of 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester is similar to that of 2,4-D tetrahydrofurfuryl ester. It acts as a synthetic auxin, disrupting the normal growth patterns of plants. It is absorbed by the leaves and roots of plants, where it accumulates and causes abnormal growth, leading to plant death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester can cause biochemical and physiological changes in plants. It has been shown to increase the activity of certain enzymes involved in plant growth, such as peroxidase and polyphenol oxidase. Additionally, it can alter the levels of certain plant hormones, such as indole-3-acetic acid (IAA), which is involved in plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester in lab experiments is its ability to promote root growth and increase crop yield. Additionally, it can be used to control the growth of weeds, making it a potential alternative to traditional herbicides. However, one limitation of using this compound is its potential toxicity to non-target organisms, including humans. Therefore, caution should be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester. One area of research could be to investigate its potential as a plant growth regulator in other crops, such as corn and cotton. Additionally, more studies could be conducted to determine its potential toxicity to non-target organisms and the environment. Finally, research could be conducted to develop safer and more effective formulations of this compound for use in agriculture.
In conclusion, 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester is a chemical compound with significant potential in various applications, particularly as a plant growth regulator. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop safer and more effective formulations for use in agriculture.
Métodos De Síntesis
The synthesis of 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester involves the reaction of 2,4-D tetrahydrofurfuryl ester with tetrahydrofurfuryl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the ester is obtained as a colorless liquid with a boiling point of 228-230°C.
Aplicaciones Científicas De Investigación
2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester has been studied extensively for its potential as a plant growth regulator. It has been shown to promote root growth and increase crop yield in various plants, including rice, wheat, and soybean. Additionally, it has been used to control the growth of weeds in crops, making it a potential alternative to traditional herbicides.
Propiedades
Número CAS |
15146-99-3 |
|---|---|
Nombre del producto |
2,4-D tetrahydrofurfuryl ester |
Fórmula molecular |
C13H14Cl2O4 |
Peso molecular |
305.15 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H14Cl2O4/c14-9-3-4-12(11(15)6-9)18-8-13(16)19-7-10-2-1-5-17-10/h3-4,6,10H,1-2,5,7-8H2 |
Clave InChI |
SBXXZSKNQDULKP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1CC(OC1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Otros números CAS |
15146-99-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



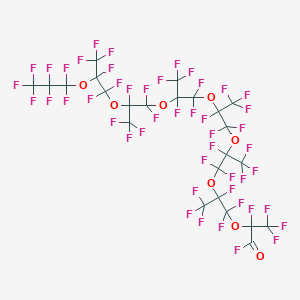
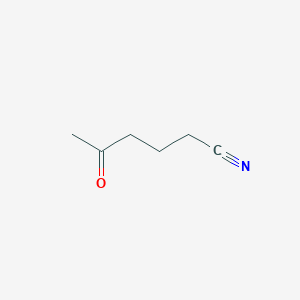
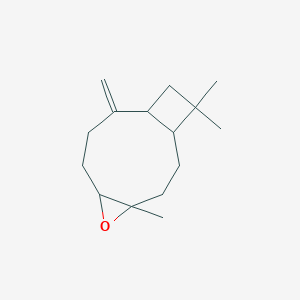

![Ferrioxamine B [M+Fe-2H]](/img/structure/B84436.png)
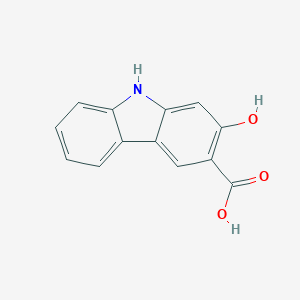
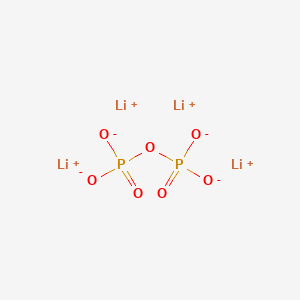
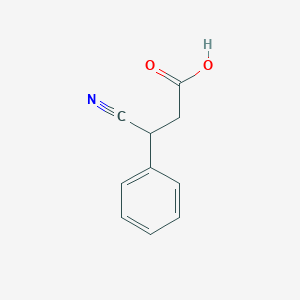
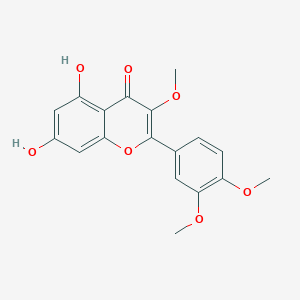
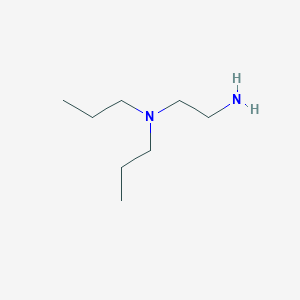
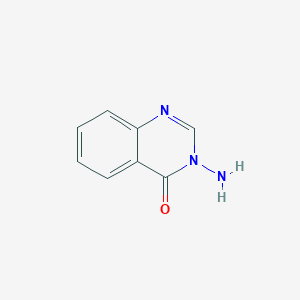
![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)
